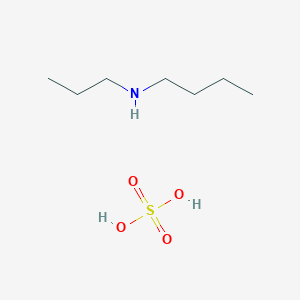
N-propylbutan-1-amine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propylbutan-1-amine; sulfuric acid is a compound that combines an amine (N-propylbutan-1-amine) with sulfuric acid Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-propylbutan-1-amine typically involves the reaction of butan-1-amine with propyl halides under basic conditions. The reaction can be represented as follows:
Butan-1-amine+Propyl halide→N-propylbutan-1-amine+Halide salt
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of N-propylbutan-1-amine may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N-propylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides.
Reduction: Reduction of the amine group can lead to the formation of primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds or amides.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
科学的研究の応用
N-propylbutan-1-amine; sulfuric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-propylbutan-1-amine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity. The sulfuric acid component can act as a proton donor, facilitating various chemical reactions.
類似化合物との比較
Similar Compounds
Butan-1-amine: A primary amine with similar reactivity but lacks the propyl group.
N-propylamine: Similar structure but with a shorter carbon chain.
Sulfuric acid: A strong acid with similar acidic properties but without the amine component.
Uniqueness
N-propylbutan-1-amine; sulfuric acid is unique due to the combination of the amine and sulfuric acid components, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile compound for scientific research and industrial use.
特性
CAS番号 |
95399-69-2 |
|---|---|
分子式 |
C7H19NO4S |
分子量 |
213.30 g/mol |
IUPAC名 |
N-propylbutan-1-amine;sulfuric acid |
InChI |
InChI=1S/C7H17N.H2O4S/c1-3-5-7-8-6-4-2;1-5(2,3)4/h8H,3-7H2,1-2H3;(H2,1,2,3,4) |
InChIキー |
QMBKORDITKHNJE-UHFFFAOYSA-N |
正規SMILES |
CCCCNCCC.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




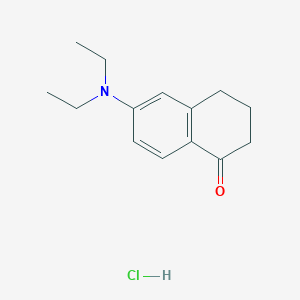

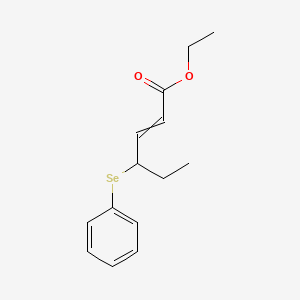
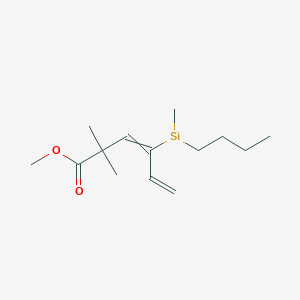

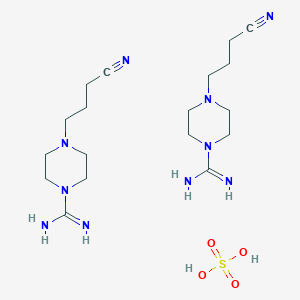
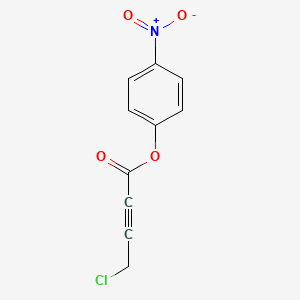
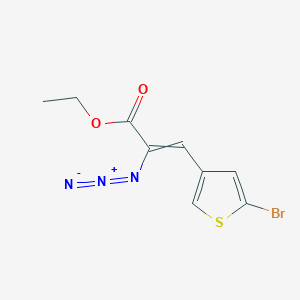
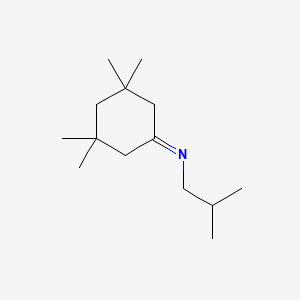
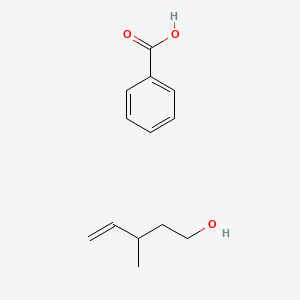
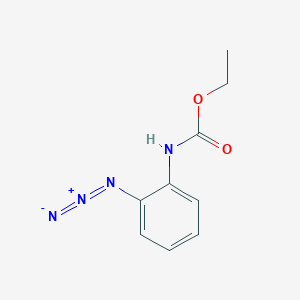
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
